molecular formula C12H16N2O4S B12917189 N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine CAS No. 88327-96-2

N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine

Cat. No.: B12917189
CAS No.: 88327-96-2
M. Wt: 284.33 g/mol
InChI Key: BYYDMDWOJRQKEX-UHFFFAOYSA-N
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Description

N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine is a compound that features a pyrrolidine ring, a sulfonyl group, and a phenyl group attached to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine typically involves the reaction of 4-(pyrrolidine-1-sulfonyl)phenylamine with glycine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amine and glycine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring may enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
  • N-[4-(Pyrrolidine-1-sulfonyl)phenyl]acetamide

Uniqueness

N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine is unique due to the presence of the glycine moiety, which can enhance its solubility and bioavailability compared to other similar compounds. Additionally, the combination of the pyrrolidine ring and sulfonyl group provides a distinct structural framework that can be exploited for various applications .

Properties

CAS No.

88327-96-2

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylanilino)acetic acid

InChI

InChI=1S/C12H16N2O4S/c15-12(16)9-13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-8-14/h3-6,13H,1-2,7-9H2,(H,15,16)

InChI Key

BYYDMDWOJRQKEX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O

Origin of Product

United States

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